molecular formula C24H26N2O4S B2720655 4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE CAS No. 727689-11-4

4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE

Cat. No.: B2720655
CAS No.: 727689-11-4
M. Wt: 438.54
InChI Key: YHSVFZPPUSNPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Tert-Butylbenzenesulfonamido)-N-(2-Methoxyphenyl)Benzamide is a synthetic chemical compound of interest in medicinal chemistry and agrochemical research. This hybrid molecule incorporates both benzamide and benzenesulfonamide pharmacophores, structural motifs known to exhibit diverse biological activities. Benzamide-containing compounds have been investigated in pharmaceutical research for their potential effects on the central nervous system . Furthermore, structurally related benzamide compounds have demonstrated significant fungicidal and insecticidal activities in agricultural science, acting by disrupting critical biological pathways in target organisms . The benzenesulfonamide group is a privileged structure in drug design, notably associated with inhibition of enzymes like carbonic anhydrase . The specific arrangement of the tert-butyl and methoxyphenyl substituents in this molecule is designed to modulate its physicochemical properties, such as lipophilicity and steric bulk, which can influence its binding affinity and bioavailability. Researchers are exploring this compound primarily as a lead structure or molecular tool in the development of novel therapeutic or pesticidal agents. As with all compounds of this class, thorough analytical characterization is recommended. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-24(2,3)18-11-15-20(16-12-18)31(28,29)26-19-13-9-17(10-14-19)23(27)25-21-7-5-6-8-22(21)30-4/h5-16,26H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSVFZPPUSNPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylphenylamine with sulfonyl chloride to form the sulfonylamino intermediate. This intermediate is then reacted with 2-methoxybenzoic acid under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties by inhibiting carbonic anhydrase IX, an enzyme overexpressed in many tumors. For instance, studies show that specific analogs can induce apoptosis in cancer cell lines such as MDA-MB-231 with IC50 values ranging from 10.93 to 25.06 nM for enzyme inhibition .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Studies demonstrate that it can inhibit the growth of various bacterial strains by targeting essential enzymes involved in their metabolism .

Biological Studies

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydrofolate reductase (DHFR), which is critical in purine synthesis pathways in bacteria and cancer cells . This inhibition leads to reduced proliferation of these cells.
  • Cellular Uptake Studies : Research involving high-performance liquid chromatography (HPLC) has been conducted to assess the cellular uptake of this compound in cancer cell lines, highlighting its potential effectiveness as a therapeutic agent .

Case Studies

  • Study on Anticancer Efficacy : A study published in the Royal Society of Chemistry outlined the synthesis and evaluation of benzenesulfonamide derivatives, including this compound, demonstrating potent anticancer activity through targeted enzyme inhibition .
  • Antimicrobial Evaluation : Another research effort assessed the antimicrobial effects of various benzenesulfonamides against Gram-positive and Gram-negative bacteria, confirming that this compound exhibited significant antibacterial activity .

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonylamino group is known to interact with enzymes and receptors, potentially modulating their activity. The compound’s effects on cellular processes are mediated through its binding to these targets, leading to changes in signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, molecular properties, and functional roles of 4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE with analogous benzamide derivatives.

Compound Name & ID Key Substituents Molecular Formula Molecular Weight Key Features Reference
4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE - 4-tert-butylbenzenesulfonamido
- 2-methoxyphenyl acetamide
Not explicitly stated Inferred ~400–450 g/mol High hydrophobicity (tert-butyl), moderate polarity (methoxy) N/A
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide
(CAS: MFCD00686793)
- 4-chloro
- 4-methoxy-2-nitrophenyl
C₁₄H₁₁ClN₂O₄ 306.71 g/mol Electron-withdrawing nitro group enhances reactivity; chloro group aids in halogen bonding
Benzamide, 4-(2-amino-4-pyrimidinyl)-N-[(2-methoxyphenyl)methyl]
(CAS: 862723-13-5)
- 2-amino-4-pyrimidinyl
- 2-methoxyphenylmethyl
C₁₉H₁₈N₄O₂ 334.37 g/mol Pyrimidine ring enables π-π stacking; amino group facilitates hydrogen bonding
2-Amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide
(CAS: 695207-84-2)
- 2-amino
- 4-tert-butylphenoxyethyl
C₁₉H₂₄N₂O₂ 312.40 g/mol Amino group enhances solubility; phenoxyethyl chain improves membrane permeability
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide
(CAS: 155204-27-6)
- 4-nitro
- 2-methoxyphenylpiperazine
- pyridin-2-yl
C₂₅H₂₇N₅O₄ 461.51 g/mol Nitro group increases electrophilicity; piperazine enhances CNS targeting

Structural and Functional Insights

  • Hydrophobicity: The tert-butyl group in the target compound and 2-Amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide improves metabolic stability but may reduce aqueous solubility compared to derivatives like 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide .
  • Electron Effects : The nitro group in 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide and N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide enhances electrophilicity, favoring interactions with electron-rich biological targets.

Pharmacological Implications

  • Solubility: The amino group in 695207-84-2 and methoxy groups in the target compound may enhance solubility relative to nitro-substituted analogs .

Research Findings and Limitations

  • Synthetic Accessibility : Derivatives like 862723-13-5 and 695207-84-2 are easier to synthesize due to fewer steric hindrances compared to the bulky tert-butyl-sulfonamido group in the target compound.
  • Data Gaps : Analytical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence, limiting direct comparisons.

Biological Activity

The compound 4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)benzamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)benzamide
  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 358.44 g/mol
  • CAS Number : Not specified in the sources but can be derived from its structural formula.

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. However, the specific mechanism of action for this compound is still under investigation.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. Studies have indicated that modifications in the sulfonamide moiety can enhance antimicrobial potency, which may apply to this compound as well.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. In general, modifications to the benzene rings and sulfonamide group can significantly influence potency and selectivity. For instance:

  • Substituents on the benzene ring : The presence of electron-donating groups like methoxy can enhance interaction with biological targets.
  • Sulfonamide modifications : Alterations in the sulfonamide group can affect solubility and binding affinity.

Study 1: Antiviral Efficacy

A study investigated a series of benzamide derivatives similar to our compound against Ebola and Marburg viruses. Compounds with structural similarities exhibited EC50 values below 10 µM, indicating strong antiviral activity . This suggests that our target compound may also possess similar efficacy pending empirical validation.

Study 2: Antimicrobial Testing

Another research effort focused on testing various sulfonamide derivatives against resistant bacterial strains. The findings indicated that certain structural modifications led to enhanced antimicrobial activity, supporting the hypothesis that our compound could be effective against resistant pathogens .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against resistant strains
AntiviralPotential against Ebola/Marburg
Enzyme InhibitionInhibition of folate synthesis enzymes

Q & A

Q. What are the key steps and challenges in synthesizing 4-(4-TERT-BUTYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)BENZAMIDE?

The synthesis typically involves sequential sulfonylation and benzamide coupling. Critical steps include:

  • Sulfonamide Formation : Reacting 4-tert-butylbenzenesulfonyl chloride with an amine intermediate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Benzamide Coupling : Using coupling agents like EDC/HOBt or DCC to attach the 2-methoxyphenyl group to the sulfonamide core.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the product from byproducts like unreacted sulfonyl chloride or dimerized intermediates.
    Challenges :
  • Avoiding hydrolysis of the sulfonamide group during aqueous workup.
  • Optimizing reaction temperatures to prevent decomposition of the tert-butyl group .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ ~1.3 ppm, methoxy protons at δ ~3.8 ppm).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ peak matching C_{24H27_{27}N2_{2}O4_{4}S).
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonamide N-H···O interactions) .
  • FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1150 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Enzyme Inhibition Assays : Test against serine proteases or kinases due to sulfonamide’s known role in binding catalytic sites. Use fluorogenic substrates (e.g., AMC-labeled peptides) to quantify IC50_{50} values .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM. Include positive controls like cisplatin.
  • Antimicrobial Testing : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate its mechanism of action?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the tert-butyl group’s electron-donating effect stabilizes the sulfonamide moiety, enhancing binding to hydrophobic enzyme pockets .
  • Molecular Docking : Simulate interactions with targets like dopamine receptors (D2/D3). The methoxyphenyl group may form π-π stacking with aromatic residues (e.g., Phe346 in D3), while the sulfonamide hydrogen-bonds with Ser192 .
  • MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS) .

Q. How should researchers resolve contradictions in binding affinity data across studies?

Example: Discrepancies in D2/D3 receptor binding (e.g., Kd_d values vary between rat and human receptors). Methodology :

  • Orthogonal Assays : Compare radioligand binding (e.g., [3^3H]raclopride) with functional assays (cAMP inhibition).
  • Species-Specific Receptors : Use cloned human D2/D3 receptors expressed in HEK293 cells to minimize interspecies variability .
  • Control for Purity : Validate compound purity (>95% by HPLC) to exclude impurities affecting results .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to lower logP (predicted via ChemAxon).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy group). Stabilize via fluorination .
  • Bioavailability Testing : Pharmacokinetic profiling in rodents (IV vs. oral administration) to calculate AUC and half-life .

Q. How does structural modification of the tert-butyl group impact biological activity?

  • Comparative Studies : Synthesize analogs with cyclohexyl or isopropyl groups.

  • Data :

    Analog IC50_{50} (Serine Protease) LogP
    tert-Butyl (parent)0.8 μM3.2
    Cyclohexyl2.1 μM3.5
    Isopropyl5.4 μM2.9

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein-ligand complex stability after heating lysates (e.g., 37–65°C).
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound to crosslink with bound targets, identified via Western blot or MS/MS .
  • CRISPR Knockout : Delete putative targets (e.g., D3 receptor) and assess loss of activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.